HG-9-91-01

Descripción general

Descripción

HG-9-91-01 es un inhibidor potente y altamente selectivo de las quinasas inducibles por sal (SIK), específicamente dirigido a SIK1, SIK2 y SIK3 con valores de IC50 de 0.92 nM, 6.6 nM y 9.6 nM, respectivamente . Las quinasas inducibles por sal son una subfamilia de las quinasas activadas por AMP que desempeñan roles cruciales en varios procesos celulares, incluido el metabolismo, la inflamación y la diferenciación celular . This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en enfermedades inflamatorias y cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de HG-9-91-01 implica múltiples pasos, comenzando con la preparación de intermedios clave. El compuesto se sintetiza típicamente a través de una serie de reacciones, incluyendo aminación, acoplamiento y ciclización . Las condiciones de reacción a menudo implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce en reactores por lotes, y el producto final se purifica utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: HG-9-91-01 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: this compound puede reducirse para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como los halógenos y los nucleófilos bajo condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

HG-9-91-01 has been identified as a potential therapeutic agent for treating necroptosis-mediated inflammatory diseases. Mechanistic studies revealed that it directly inhibits RIPK3 activity, which is crucial in mediating necroptosis—a form of programmed cell death associated with inflammation.

Key Findings:

- This compound blocks tumor necrosis factor (TNF) and Toll-like receptor (TLR)-induced necroptosis independently of SIK inhibition .

- In mouse models, treatment with this compound demonstrated resistance to TNF-induced systemic inflammatory response syndrome and protection against Staphylococcus aureus-mediated lung damage .

Neuropsychiatric Disorders

Recent studies have explored the antidepressant-like effects of this compound in models of chronic unpredictable mild stress (CUMS) in mice. The compound appears to modulate the hippocampal CRTC1-CREB-BDNF signaling pathway, which is implicated in mood regulation.

Case Study Highlights:

- Infusion of this compound into the hippocampus resulted in significant behavioral improvements in depression models .

- The compound reversed the effects of CUMS on BDNF signaling and adult neurogenesis .

Bone Metabolism

This compound has also been shown to reduce osteoclast differentiation and activity, making it a candidate for treating bone-related diseases such as osteoporosis.

Experimental Insights:

- In RAW264.7 cells, this compound inhibited RANKL-induced osteoclast differentiation markers and resorption lacunae activity .

| Parameter | Control | This compound Treatment |

|---|---|---|

| c-Fos Expression | High | Low |

| NFATc1 Expression | High | Low |

| Resorption Lacunae Activity | High | Significantly Reduced |

Colitis Treatment

The compound has shown efficacy in promoting IL-10 expression in colonic macrophages, suggesting its potential use in treating inflammatory bowel diseases.

Research Findings:

Mecanismo De Acción

HG-9-91-01 ejerce sus efectos inhibiendo la actividad de las quinasas inducibles por sal. El compuesto se une al sitio de unión al ATP de las quinasas, impidiendo su fosforilación y posterior activación . Esta inhibición lleva a la modulación de varias vías de señalización descendentes, incluida la vía del coactivador de la transcripción regulado por la proteína de unión al elemento de respuesta al cAMP (CREB) . Al inhibir las quinasas inducibles por sal, this compound puede reducir la inflamación, promover la diferenciación celular y regular los procesos metabólicos .

Compuestos Similares:

Singularidad: this compound es único debido a su alta selectividad y potencia contra las quinasas inducibles por sal. Exhibe una potencia más de 100 veces mayor contra las SIK en comparación con las quinasas activadas por AMP en ensayos sin células . Esta alta selectividad convierte a this compound en una herramienta valiosa para estudiar los roles específicos de las quinasas inducibles por sal en varios procesos biológicos y para desarrollar terapias dirigidas .

Comparación Con Compuestos Similares

YKL-05-099: Another inhibitor of salt-inducible kinases with IC50 values of 10 nM and 30 nM for SIK1 and SIK3, respectively.

WH-4-025: A salt-inducible kinase inhibitor with similar potency and selectivity.

Uniqueness: HG-9-91-01 is unique due to its high selectivity and potency against salt-inducible kinases. It exhibits over 100-fold greater potency against SIKs compared to AMP-activated protein kinases in cell-free assays . This high selectivity makes this compound a valuable tool for studying the specific roles of salt-inducible kinases in various biological processes and for developing targeted therapies .

Actividad Biológica

HG-9-91-01 is a selective inhibitor of salt-inducible kinases (SIKs), specifically targeting SIK1, SIK2, and SIK3. This compound has garnered attention for its potential therapeutic applications in modulating immune responses and inflammatory conditions. Research indicates that this compound functions by inhibiting the phosphorylation of various substrates involved in inflammatory signaling pathways, thereby promoting an anti-inflammatory phenotype in activated immune cells.

This compound inhibits SIK activity, which plays a crucial role in regulating cytokine production. By blocking SIKs, this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, while simultaneously reducing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). This dual action suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is over 99% serum-bound but is rapidly degraded by liver microsomes, with a half-life of approximately 11 minutes. This rapid degradation limits its direct use in vivo without further modification to enhance its stability and bioavailability .

Anti-inflammatory Effects

- In Vivo Studies : A study demonstrated that treatment with this compound significantly increased IL-10 levels in mice subjected to lipopolysaccharide (LPS) stimulation, while concurrently decreasing TNFα levels. The effects were dose-dependent, indicating that even low doses could elicit a significant anti-inflammatory response .

- Colitis Model : In a murine model of experimental colitis, this compound was shown to promote IL-10 expression in colonic macrophages and attenuate colitis symptoms. The compound effectively reduced the severity of inflammation and promoted healing in the intestinal lining .

- Osteoclast Differentiation : Another study revealed that this compound inhibited RANKL-induced osteoclast differentiation by downregulating key transcription factors such as c-Fos and NFATc1. This suggests potential applications in bone-related diseases where osteoclast activity is detrimental .

Summary of Findings

The following table summarizes the key biological activities and findings related to this compound:

Propiedades

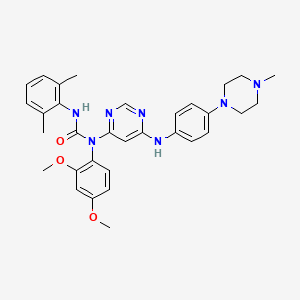

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUHRKLITDJEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025699 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456858-58-4 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.